molecular formula C24H22N6O2 B2619469 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 1207019-51-9

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2619469
M. Wt: 426.48
InChI Key: WXXDJEIEQMXETE-UHFFFAOYSA-N
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Description

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
BenchChem offers high-quality 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate, followed by its reaction with the appropriate amine and acylating agent to form the final product.

Starting Materials
3,4-dimethylphenylhydrazine, ethyl acetoacetate, 4-methylbenzenamine, phosphorus oxychloride, sodium hydroxide, acetic anhydride, p-toluidine

Reaction
Step 1: Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate, a. Dissolve 3,4-dimethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 9.0 mmol)., b. Add a catalytic amount of piperidine and reflux the mixture for 4 hours., c. Cool the reaction mixture to room temperature and filter the solid product., d. Recrystallize the product from ethanol to obtain the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate (1.2 g, 85% yield)., Step 2: Reaction with amine, a. Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate (0.5 g, 2.4 mmol) in dry DMF (10 mL)., b. Add 4-methylbenzenamine (0.4 g, 3.0 mmol) and stir the mixture at room temperature for 1 hour., c. Add sodium hydroxide (0.2 g, 5.0 mmol) and stir the mixture for an additional 30 minutes., d. Filter the mixture and wash the solid product with water., Step 3: Acylation, a. Dissolve the amine intermediate in dry DMF (10 mL)., b. Add acetic anhydride (0.5 mL, 5.0 mmol) and stir the mixture at room temperature for 1 hour., c. Add p-toluidine (0.5 g, 4.0 mmol) and stir the mixture for an additional 30 minutes., d. Filter the mixture and wash the solid product with water., e. Recrystallize the product from ethanol to obtain the final product (0.6 g, 70% yield).

properties

CAS RN

1207019-51-9

Product Name

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide

Molecular Formula

C24H22N6O2

Molecular Weight

426.48

IUPAC Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H22N6O2/c1-15-4-8-19(9-5-15)25-22(31)14-30-24(32)28-10-11-29-21(23(28)27-30)13-20(26-29)18-7-6-16(2)17(3)12-18/h4-13H,14H2,1-3H3,(H,25,31)

InChI Key

WXXDJEIEQMXETE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2

solubility

not available

Origin of Product

United States

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